Increased Molecular Complexity and 3D Character vs. Linear TAK-659
The target compound possesses a stereogenic center (sp3-hybridized carbon) at the benzylic position of the N-substituent, a feature completely absent in the closely related clinical candidate TAK-659 [1]. This results in a higher fraction of sp3-hybridized carbons (Fsp3), a metric associated with better clinical developability and target selectivity [2].
| Evidence Dimension | Fraction of sp3-hybridized carbons (Fsp3) / Stereochemical complexity |
|---|---|
| Target Compound Data | Fsp3 = 0.30; 1 chiral center (racemic) |
| Comparator Or Baseline | TAK-659 (N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide): Fsp3 = 0.20; 0 chiral centers |
| Quantified Difference | Fsp3 increase of 0.10 (50% relative increase in sp3 carbon fraction) |
| Conditions | Calculated from molecular structures; Fsp3 values derived from SMILES notation using standard cheminformatics methods. |
Why This Matters
Higher Fsp3 correlates with increased aqueous solubility and reduced off-target promiscuity, making the compound a higher-value tool for probing enantioselective target interactions.
- [1] Lamers, S., et al. (2016). Discovery of TAK-659, an Orally Available Investigational Inhibitor of Spleen Tyrosine Kinase (SYK). ACS Medicinal Chemistry Letters, 7(7), 674-679. View Source
- [2] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. View Source
